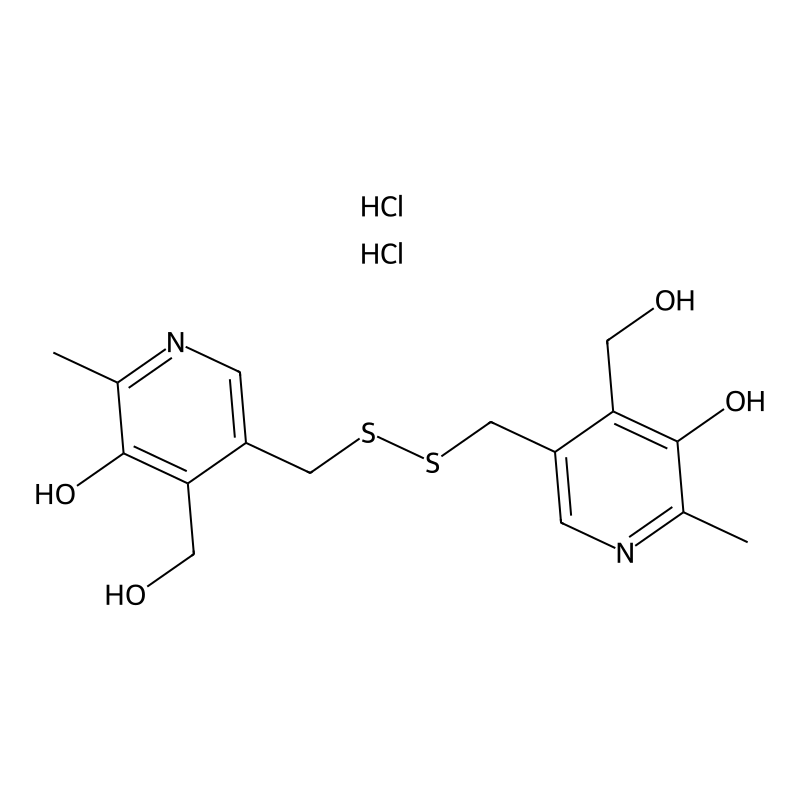

Pyrithioxin dihydrochloride

Content Navigation

Pyrithioxin dihydrochloride solves the challenge of formulating brain-penetrant nootropics in aqueous media without DMSO. As a stable disulfide dimer of vitamin B6, it ensures:

- Aqueous solubility ≥41 mg/mL, eliminating organic co-solvent interference in cell-based BBB transport assays.

- Direct cholinergic activity via cortical acetylcholine release, absent in monomeric pyridoxine.

- High stability in low-pH liquid formulations, enabling reliable HPLC reference standard use for neurodynamic compound degradation monitoring.

Procure with assured purity and rapid global dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Pyrithioxin dihydrochloride (CAS 10049-83-9), commonly known as pyritinol dihydrochloride, is a synthetic disulfide dimer of pyridoxine (Vitamin B6). In industrial and laboratory procurement, it is primarily sourced as a highly water-soluble, stable salt for neuropharmacological research, nootropic formulation development, and as an analytical reference standard. Unlike standard monomeric vitamin precursors, this compound is specifically selected for its structural ability to cross the blood-brain barrier, modulate cerebral glucose metabolism, and enhance central cholinergic transmission. Its dihydrochloride salt form ensures strict pH stability and high aqueous solubility, making it the required material for aqueous assays, liquid dosage forms, and stability-indicating chromatographic methods [1].

Research Fit

Substituting pyrithioxin dihydrochloride with its monomeric precursor (pyridoxine) or its free base form introduces critical failures in both pharmacological efficacy and processability. Pyridoxine lacks the disulfide linkage required to actively reduce blood-brain barrier permeability to phosphate and fails to trigger the specific cortical acetylcholine release characteristic of pyritinol. Furthermore, attempting to use pyritinol free base in liquid formulations or aqueous in vitro assays results in severe solubility bottlenecks, necessitating organic co-solvents that confound biological data or violate formulation constraints. Additionally, substituting with other ester-based nootropics like meclofenoxate introduces severe hydrolytic instability in aqueous media, compromising analytical reproducibility and shelf-life [1].

Substitution Risk

Aqueous Solubility vs Free Base

The selection of the dihydrochloride salt over the free base is primarily driven by its superior solubility profile in aqueous media. Pyrithioxin dihydrochloride achieves an aqueous solubility of ≥ 41 mg/mL, whereas the free base form is practically insoluble in water without the aid of organic solvents like DMSO. This high solubility is critical for the preparation of liquid dosage forms, injectable solutions (optimally stable at pH 2.0–3.5), and physiological assay media [1].

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | ≥ 41 mg/mL in H2O |

| Comparator Or Baseline | Pyritinol free base (practically insoluble in water) |

| Quantified Difference | Orders of magnitude higher aqueous solubility |

| Conditions | Standard aqueous media, room temperature |

High aqueous solubility eliminates the need for organic co-solvents, simplifying formulation scale-up and preventing solvent-induced cytotoxicity in cell-based assays.

Hydrolytic Stability in Aqueous Media

In stability-indicating HPLC-DAD assays, pyrithioxin dihydrochloride demonstrates robust hydrolytic stability in acidic aqueous environments compared to ester-based neurodynamic comparators. While ester-linked compounds like meclofenoxate hydrochloride undergo rapid hydrolysis into p-chlorophenoxyacetic acid and N,N-dimethyl ethanolamine in aqueous solutions, pyrithioxin dihydrochloride maintains its structural integrity. This allows for reliable long-term use as an analytical reference standard and ensures longer shelf-life in liquid formulations [1].

| Evidence Dimension | Hydrolytic degradation in aqueous solution |

| Target Compound Data | Stable in aqueous solutions (optimal at pH 2.0-3.5) |

| Comparator Or Baseline | Meclofenoxate hydrochloride (rapidly hydrolyzes) |

| Quantified Difference | Significantly extended aqueous half-life |

| Conditions | Aqueous solution, room temperature, stability-indicating HPLC-DAD |

Superior hydrolytic stability makes this compound a reliable reference standard for chromatographic calibration and a more robust active ingredient for aqueous pharmaceutical preparations.

Disulfide-Mediated Blood-Brain Barrier Penetration

Pyrithioxin dihydrochloride is structurally differentiated from its monomeric precursor, pyridoxine (Vitamin B6), by a disulfide linkage that fundamentally alters its pharmacokinetics. In vivo models demonstrate that this disulfide structure enables pyritinol to effectively cross the blood-brain barrier, where it increases cortical acetylcholine release and enhances regional cerebral glucose turnover. Pyridoxine, lacking this specific dimeric structure, functions merely as a vitamin precursor and does not exhibit these targeted neurodynamic or haemorrheological effects [1].

| Evidence Dimension | Blood-Brain Barrier (BBB) permeability and neurodynamic activity |

| Target Compound Data | Active BBB penetration with enhanced cortical acetylcholine release |

| Comparator Or Baseline | Pyridoxine (Vitamin B6) (lacks specific targeted neurodynamic action) |

| Quantified Difference | Distinct neurotropic mechanism vs. standard vitamin metabolism |

| Conditions | In vivo cerebral microcirculation and glucose turnover models |

Buyers targeting cognitive enhancement or neuroprotection must procure the disulfide dimer, as the cheaper monomeric vitamin precursor cannot replicate the required central nervous system activity.

Aqueous Nootropic and Neuroprotective Formulations

Due to its high aqueous solubility (≥ 41 mg/mL) and stability at low pH, pyrithioxin dihydrochloride is the preferred choice for developing liquid dosage forms, syrups, and injectables targeting cerebral microcirculation and cognitive disorders, where the free base would fail due to insolubility[1].

Stability-Indicating Analytical Reference Standards

Its resistance to rapid aqueous hydrolysis makes pyrithioxin dihydrochloride an excellent reference standard for HPLC, GC, and MS methodologies. It is heavily utilized in quality control laboratories for calibrating assays that monitor the degradation of neurodynamic compounds in pharmaceutical matrices [2].

In Vitro Cholinergic and BBB Permeability Assays

Because it dissolves readily in physiological media without DMSO, it is the preferred reagent for cell-based assays studying blood-brain barrier transport, cortical acetylcholine release, and cerebral glucose metabolism, ensuring that solvent toxicity does not confound the biological data [3].

Application Fit

References

- [1] Pyritinol (PD000290) Compound Profile and Solubility Data. Probes & Drugs Portal.

- [2] El-Nashar, R. M., et al. Stability-indicating electrochemical methods for the determination of meclophenoxate hydrochloride and pyritinol dihydrochloride. Yakugaku Zasshi (2007).

- [3] Clinical Particulars and Pharmacological Profile of Pyritinol Dihydrochloride Monohydrate.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Hagenah R. [Neuropharmacologic and neurotoxic studies on the Renshaw mechanism]. Fortschr Med. 1979 Nov 1;97(41):1840-4. German. PubMed PMID: 535853.

3: Hoyer S, Oesterreich K, Stoll KD. Effect of pyritinol-GCl on blood flow and oxidative metabolism of the brain in patients with dementia. Arzneimittelforschung. 1977;27(3):671-4. PubMed PMID: 577444.

Explore Compound Types